Dimethyl peroxide

Description

This compound is an organic peroxide.

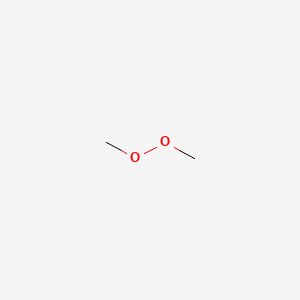

Structure

2D Structure

3D Structure

Properties

CAS No. |

690-02-8 |

|---|---|

Molecular Formula |

C2H6O2 |

Molecular Weight |

62.07 g/mol |

IUPAC Name |

methylperoxymethane |

InChI |

InChI=1S/C2H6O2/c1-3-4-2/h1-2H3 |

InChI Key |

SRXOCFMDUSFFAK-UHFFFAOYSA-N |

SMILES |

COOC |

Canonical SMILES |

COOC |

boiling_point |

14.0 °C |

Other CAS No. |

690-02-8 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Dimethyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl peroxide (CH₃OOCH₃), the simplest dialkyl peroxide, is a compound of significant interest in various fields of chemistry, including atmospheric chemistry, combustion science, and as a radical initiator in organic synthesis. Its defining feature is the relatively weak peroxide bond (-O-O-), which dictates its reactivity and thermal instability. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its molecular structure, spectroscopic signature, thermal decomposition kinetics, and safe handling protocols. The information presented herein is intended to be a valuable resource for researchers and professionals working with or studying this reactive species.

Molecular Structure and Properties

The molecular structure of this compound has been a subject of considerable investigation, with its conformational preference being a key point of discussion. It is now established that this compound predominantly exists in a trans or near-trans conformation.[1][2][3] This structural arrangement minimizes steric hindrance between the two methyl groups.

Below is a logical diagram illustrating the key structural features of this compound.

Caption: Key structural aspects of the this compound molecule.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆O₂ | [4] |

| Molecular Weight | 62.07 g/mol | [4] |

| IUPAC Name | methylperoxymethane | [4] |

| CAS Number | 690-02-8 | [4] |

| Physical State | Liquid at room temperature | |

| Boiling Point | 13.5 °C (55.4 °F; 286.6 K) | |

| Density | 0.856 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility in Water | Soluble |

Table 2: Structural Parameters of this compound

| Parameter | Value | Reference(s) |

| O-O Bond Length | ~1.45 Å | |

| C-O Bond Length | ~1.42 Å | |

| C-H Bond Length | ~1.10 Å | |

| C-O-O Bond Angle | ~105° | |

| H-C-O Bond Angle | ~110° | |

| COOC Dihedral Angle | ~180° (trans) | [1][2][3] |

| Rotational Barrier | Data not available |

Note: Some structural parameters are based on computational models and may vary slightly based on the experimental or theoretical method employed.

Spectroscopic Characterization

The spectroscopic signature of this compound provides valuable information for its identification and characterization.

Infrared (IR) Spectroscopy: The infrared spectrum of this compound exhibits characteristic vibrational modes. Calculated vibrational frequencies include:

-

C-O stretch: ~1360 cm⁻¹[5]

-

C-H wag: ~1590 cm⁻¹[5]

-

C-H stretch: ~3200 cm⁻¹[5] A band in the 10-12 µm (1000-833 cm⁻¹) region is generally considered characteristic of the O-O stretching vibration in peroxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data for pure this compound is not readily available in the literature, predicted ¹H NMR spectra can be found in chemical databases. Due to the symmetry of the molecule, a single peak is expected for the six equivalent protons of the two methyl groups.

Mass Spectrometry (MS): The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak (M⁺) at m/z 62. The fragmentation pattern is characterized by the cleavage of the weak O-O bond and subsequent reactions of the resulting methoxy radicals.

Thermal Decomposition

The thermal decomposition of this compound is a critical aspect of its chemistry, particularly in its role as a radical initiator. The process is a unimolecular reaction that follows first-order kinetics.

The decomposition pathway can be visualized as follows:

References

In-depth Technical Guide on the Theoretical and Computational Studies of Dimethyl Peroxide Stability

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dimethyl peroxide (DMP), the simplest dialkyl peroxide, serves as a fundamental model for understanding the stability and decomposition of the peroxide bond (O-O), a critical functional group in various chemical and biological systems. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the stability of DMP. It summarizes key quantitative data, details computational methodologies, and visualizes the primary decomposition pathways and associated analytical workflows. This information is crucial for researchers in fields ranging from atmospheric chemistry to drug development, where peroxide stability is a key concern for safety, efficacy, and mechanism of action.

Quantitative Data on this compound Stability

The stability of this compound is primarily dictated by the strength of its oxygen-oxygen single bond. The bond dissociation energy (BDE) of this bond has been a subject of numerous computational studies, employing a range of theoretical methods. The following table summarizes the calculated O-O BDE of this compound at 298 K.

| Computational Method | O-O Bond Dissociation Energy (kcal/mol) | Reference |

| G2 | 39 | [1] |

| CBS-APNO | 38.6 | [1] |

| G4 | 39.2 | [1] |

| M06-2X | 38.9 | [1] |

These values highlight a consensus among high-level computational methods, placing the O-O BDE of this compound in the range of 38-39 kcal/mol. This is notably weaker than the O-O bond in hydrogen peroxide (~50 kcal/mol), a difference attributed to the electronic effects of the methyl substituents.

Computational and Experimental Protocols

Computational Methodologies

The determination of the bond dissociation energy and the exploration of decomposition pathways of this compound heavily rely on quantum chemical calculations. A typical computational workflow is outlined below.

Workflow for Computational Analysis of this compound Stability

Caption: A generalized workflow for the computational study of this compound stability.

Key Computational Methods:

-

Gaussian-n (Gn) Theories (e.g., G2, G4): These are composite methods that approximate high-level accuracy by combining results from several lower-level calculations. They are known for providing reliable thermochemical data, including BDEs.[1]

-

Complete Basis Set (CBS) Methods (e.g., CBS-APNO): Similar to Gn theories, CBS methods extrapolate to the complete basis set limit to achieve high accuracy for energetic properties.[1]

-

Coupled-Cluster (CC) Methods (e.g., CCSD(T)): Considered the "gold standard" in quantum chemistry, these methods provide highly accurate results but are computationally expensive. They are often used to benchmark other methods.

-

Density Functional Theory (DFT): A widely used set of methods that offer a good balance between accuracy and computational cost. Functionals like M06-2X have shown good performance for peroxide BDEs.[1]

Experimental Protocols

Experimental validation of theoretical findings is crucial. The following are key experimental techniques used to study the structure and stability of this compound.

Gas-Phase Electron Diffraction (GED):

-

Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is passed through the gas sample.

-

Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the molecular geometry, including bond lengths and angles.

Photoelectron Spectroscopy (PES):

-

Sample Ionization: A beam of monochromatic radiation (e.g., UV or X-ray) is used to ionize the this compound molecules.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured.

-

Ionization Potentials: The binding energies of the electrons in the molecule are determined from the kinetic energy spectrum, providing insights into the electronic structure and bonding.

Decomposition Pathways of this compound

The primary decomposition pathway for this compound is the homolytic cleavage of the O-O bond, forming two methoxy radicals. However, other pathways, particularly those involving the recombination of radicals, can also play a role.

Primary and Secondary Decomposition Pathways of this compound

References

Unraveling the Energetics of the Peroxide Bond: A Technical Guide to the O-O Bond Dissociation Energy of Dimethyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the O-O bond dissociation energy (BDE) in dimethyl peroxide (CH₃OOCH₃). Understanding this fundamental thermodynamic parameter is crucial for professionals in various fields, as the relatively weak peroxide bond governs the thermal stability, reactivity, and utility of this class of compounds, from polymerization initiators to potential reactive oxygen species in biological systems. This guide summarizes key quantitative data, details experimental and theoretical methodologies for BDE determination, and visualizes the critical pathways and workflows involved.

Quantitative Data Summary

The O-O bond dissociation energy of this compound has been a subject of numerous experimental and theoretical investigations. The values obtained vary depending on the methodology employed. The following table summarizes the reported BDE values, providing a comparative look at the results from different approaches.

| Experimental Method | BDE (kcal/mol) | Theoretical Method | BDE (kcal/mol) at 298 K | Reference |

| Very Low-Pressure Pyrolysis (VLPP) | ~37 ± 1 | G2 | 39.0 | [1] |

| Photoacoustic Calorimetry (PAC) | Not Directly Reported for this compound; 42.9 for di-tert-butyl peroxide | G2(MP2) | 38.0 | [1] |

| CBS-APNO | 39.27 | [2][3] | ||

| G4 | 37.58 | [3] | ||

| M06-2X | 40.91 | [3] | ||

| B3LYP | 26.95 | [3] |

Experimental Protocols for BDE Determination

The experimental determination of the O-O bond dissociation energy in peroxides relies on methods that can probe the energy required to induce homolytic cleavage of this bond. The two primary techniques employed are Very Low-Pressure Pyrolysis (VLPP) and Photoacoustic Calorimetry (PAC).

Very Low-Pressure Pyrolysis (VLPP)

This method is a powerful tool for studying the kinetics of unimolecular decomposition reactions in the gas phase, free from collisional effects. By measuring the rate of decomposition at different temperatures, the Arrhenius activation energy can be determined, which for the unimolecular homolysis of a peroxide, is a good approximation of the bond dissociation energy.

Methodology:

-

Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., toluene) is introduced into a high-vacuum flow reactor. The low pressure ensures that the molecules are more likely to collide with the reactor walls than with each other, minimizing bimolecular reactions.

-

Heating Zone: The gas mixture passes through a heated reaction zone (the pyrolysis zone) where the temperature is precisely controlled.

-

Radical Trapping: The toluene carrier gas acts as a radical trap. The methoxy radicals (CH₃O•) formed from the homolysis of this compound abstract a hydrogen atom from toluene to form methane and a benzyl radical. The benzyl radicals then combine to form dibenzyl.

-

Product Analysis: The reaction products are passed into a detection system, typically a mass spectrometer, where the concentrations of key species (e.g., methane, dibenzyl) are monitored as a function of temperature.

-

Kinetic Analysis: The rate constant (k) for the decomposition is determined at various temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then constructed. The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. For the unimolecular homolysis of this compound, the activation energy (Ea) is taken to be the O-O bond dissociation energy.[4]

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a sensitive technique used to measure the enthalpy changes of fast, photoinitiated reactions in solution. It relies on the detection of the pressure wave generated by the heat released during a reaction.

Methodology:

-

Sample Preparation: A solution of the peroxide (in this case, a related peroxide like di-tert-butyl peroxide as a proxy) in a suitable solvent is prepared. A known calorimetric standard is also used for calibration.

-

Photoinitiation: A pulsed laser beam is passed through the sample cell. The peroxide molecules absorb the laser energy, leading to the homolytic cleavage of the O-O bond.

-

Heat Release and Sound Wave Generation: The energy from the laser pulse that is not used to break the bond is released as heat into the solution. This rapid, localized heating causes thermal expansion of the solvent, generating a pressure wave (a sound wave).

-

Detection: A sensitive microphone (transducer) placed in the sample cell detects this pressure wave. The amplitude of the acoustic signal is proportional to the amount of heat released.

-

Data Analysis: By comparing the signal from the sample with that of a calorimetric standard (a compound that releases all the absorbed light energy as heat), the enthalpy of the reaction (the bond dissociation) can be determined.[2]

Theoretical Protocols for BDE Calculation

Computational chemistry provides a powerful alternative for determining bond dissociation energies. High-level ab initio and density functional theory (DFT) methods can provide accurate BDEs that are in good agreement with experimental values.

Methodology:

-

Geometry Optimization: The first step involves finding the lowest energy structures (geometries) of the this compound molecule and its resulting methoxy radicals (CH₃O•). This is typically done using a quantum mechanical method like DFT (e.g., B3LYP) or a lower-level ab initio method (e.g., MP2) with a suitable basis set (e.g., 6-31G*).

-

Vibrational Frequency Calculation: Once the optimized geometries are obtained, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometries using a higher level of theory. Several well-established high-level methods are used for peroxides, including:

-

Gaussian-n (Gn) theories (e.g., G2, G4): These are composite methods that approximate a very high-level calculation by a series of lower-level calculations.[1]

-

Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-APNO): These methods extrapolate the energy to the complete basis set limit.[1][2]

-

High-level coupled-cluster methods (e.g., CCSD(T)): These are considered the "gold standard" for single-point energy calculations but are computationally expensive.

-

-

BDE Calculation: The bond dissociation enthalpy (BDE) at a given temperature (usually 298 K) is then calculated as the difference between the sum of the enthalpies of the products (two methoxy radicals) and the enthalpy of the reactant (this compound molecule).

BDE = 2 * H(CH₃O•) - H(CH₃OOCH₃)

Where H is the calculated enthalpy of each species, which includes the electronic energy, ZPVE, and thermal corrections.[5][6]

Visualizations

Experimental Workflow for BDE Determination

Caption: Experimental workflows for determining the O-O BDE.

Reaction Mechanism of this compound Homolysis

Caption: Simplified reaction mechanism following O-O bond homolysis.

References

Spectroscopic Characterization of Dimethyl Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dimethyl peroxide (CH₃OOCH₃), a simple yet important organic peroxide. Understanding its structural and electronic properties through infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy is crucial for its application in various chemical processes, including as a polymerization initiator and an oxidizing agent. This document outlines the key spectroscopic data, experimental methodologies, and a generalized workflow for the characterization of this and similar peroxide compounds.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides critical insights into the bonding and structure of this compound. The key vibrational modes involve the stretching and bending of its C-H, C-O, and the characteristic O-O bonds.

Data Presentation

The following table summarizes the principal vibrational frequencies for this compound as identified through IR and Raman spectroscopy. The assignments are based on foundational studies of peroxide molecules.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| CH₃ Asymmetric Stretch | ~2960 | ~2960 | Strong / Medium |

| CH₃ Symmetric Stretch | ~2880 | ~2880 | Medium / Strong |

| CH₃ Asymmetric Deformation | ~1465 | ~1465 | Medium / Weak |

| CH₃ Symmetric Deformation | ~1440 | ~1440 | Medium / Weak |

| C-O Stretch | ~1180 | ~1180 | Strong / Medium |

| O-O Stretch | Weak/Inactive | ~870 | Weak / Strong |

| Torsional Modes | < 400 | < 400 | Weak / Medium |

Note: The data presented is a composite representation from theoretical calculations and comparative analysis with similar peroxide compounds. The primary reference for the normal vibration spectrum of this compound is the work by Pitsevich, G. A., Gogolinskii, V. I., & Zyat'kov, I. P.

The peroxide O-O stretch is a characteristically weak band in the IR spectrum but typically produces a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying the peroxide functionality.

Experimental Protocols

Infrared (IR) Spectroscopy

A standard protocol for obtaining the gas-phase or solution-phase IR spectrum of this compound is as follows:

-

Sample Preparation: Due to its volatility and potential instability, this compound is often analyzed in the gas phase at low pressures or as a dilute solution in an IR-transparent solvent like carbon tetrachloride (CCl₄). For gas-phase analysis, a sample is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition:

-

A background spectrum of the empty gas cell or the solvent is collected.

-

The sample is introduced, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

Raman Spectroscopy

The following protocol is suitable for obtaining the Raman spectrum of liquid this compound or its solutions:

-

Sample Preparation: A small sample of liquid this compound or a solution in a suitable solvent (e.g., water, methanol) is placed in a glass capillary tube or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. A common choice is a 532 nm or 785 nm laser to minimize fluorescence.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected at a 90° or 180° angle.

-

A notch filter is used to remove the strong Rayleigh scattering.

-

The spectrum is collected over a Raman shift range, typically from 200 to 3500 cm⁻¹.

-

Acquisition time can range from seconds to minutes, depending on the sample concentration and laser power.[1]

-

-

Data Processing: The raw spectrum is corrected for baseline and cosmic rays. The positions and relative intensities of the Raman bands are then determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon nuclei in this compound.

Data Presentation

Due to the symmetry of the molecule (CH₃-O-O-CH₃), both methyl groups are chemically equivalent, leading to single peaks in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Data Source |

| 3.74 ppm | Singlet | 6H | -CH₃ | Predicted[2] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) | Assignment | Data Source |

| ~65-75 ppm | -CH₃ | Estimated |

Note: The ¹H NMR chemical shift is a predicted value from the Human Metabolome Database.[2] The ¹³C NMR chemical shift is an estimation based on the expected deshielding effect of the peroxide group on the alpha-carbon, by analogy to similar ether compounds.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to define the 0 ppm point.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

A standard one-pulse experiment is performed.

-

Key parameters include the spectral width, acquisition time, and relaxation delay.

-

The Free Induction Decay (FID) signal is collected.

-

-

¹³C NMR Data Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled experiment is typically run to produce a spectrum with single lines for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Workflow for Spectroscopic Characterization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

The Discovery of Dimethyl Peroxide: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl peroxide (CH₃OOCH₃), the simplest dialkyl peroxide, holds a significant place in the history of organic chemistry. Its discovery was a crucial step in understanding the nature of organic peroxides, a class of compounds that would later prove to be of immense importance in various fields, from polymer chemistry to pharmaceutical synthesis. This technical guide delves into the historical context of the discovery of this compound, presenting the available information on its first synthesis, its early characterization, and the key figures behind this discovery. While the seminal 1929 paper by Alfred Rieche and Rudolf Hitz detailing the first definitive synthesis is not readily accessible in modern databases, this guide pieces together the historical narrative and provides the technical details available from subsequent research and chemical literature.

Historical Context: The Dawn of Peroxide Chemistry

The late 19th and early 20th centuries were a period of rapid advancement in organic chemistry. The concept of the peroxide linkage (-O-O-) was still a subject of intense investigation. While hydrogen peroxide had been known since 1818, the synthesis and characterization of its organic derivatives posed a significant challenge to chemists of the era due to their inherent instability and explosive nature.

Early investigations into organic peroxides were often fraught with difficulty, leading to ambiguous results. However, the work of chemists like Benjamin Brodie in the mid-19th century on organic peroxides laid some of the groundwork for future discoveries. It was in this environment of burgeoning understanding of chemical structures and reactivity that the simplest of the dialkyl peroxides, this compound, was first successfully synthesized and characterized.

The Landmark Synthesis: Rieche and Hitz (1929)

The first unambiguous synthesis of this compound is credited to the German chemists Alfred Rieche and Rudolf Hitz in their 1929 publication in the Berichte der Deutschen Chemischen Gesellschaft. Their work provided a reproducible method for the preparation of this simple yet highly reactive molecule, opening the door for further studies into its properties and chemical behavior.

Experimental Protocol

While the full experimental details from the original 1929 paper are not available for direct citation, the synthesis was a landmark achievement. Based on the common practices of the time and subsequent literature on dialkyl peroxide synthesis, the method employed by Rieche and Hitz likely involved the reaction of a methylating agent with a source of the peroxide anion. A plausible reaction scheme, which became a standard method for the synthesis of simple dialkyl peroxides, is the reaction of dimethyl sulfate with hydrogen peroxide in the presence of a base.

Reaction Scheme:

(CH₃)₂SO₄ + H₂O₂ + 2 KOH → CH₃OOCH₃ + K₂SO₄ + 2 H₂O

General Experimental Workflow:

The following workflow represents a generalized procedure for the synthesis of this compound based on the principles established by Rieche and Hitz.

Figure 1. Generalized experimental workflow for the synthesis of this compound.

Early Characterization and Quantitative Data

The work of Rieche and Hitz would have included the initial characterization of the physical and chemical properties of this compound. Due to the limitations in accessing their original publication, the following table summarizes the currently accepted quantitative data for this compound from various established chemical databases. It is important to note that the values obtained by Rieche and Hitz in 1929 may have differed slightly due to the analytical techniques available at the time.

| Property | Value |

| Molecular Formula | C₂H₆O₂ |

| Molecular Weight | 62.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 13.5 °C (56.3 °F; 286.6 K) |

| Density | 0.85 g/cm³ |

| CAS Number | 690-02-8 |

| Enthalpy of Formation (gas) | -125.4 ± 1.2 kJ/mol |

| Explosion Temperature | Reported to be highly explosive upon heating or shock |

Chemical Reactivity and Significance

The discovery of this compound was significant not only for the successful synthesis of a new compound but also for the insights it provided into the reactivity of the peroxide bond. The weak O-O bond in this compound readily undergoes homolytic cleavage upon heating or irradiation to form two methoxy radicals (CH₃O•).

Decomposition Pathway:

Figure 2. Decomposition of this compound into methoxy radicals.

This ability to generate free radicals made this compound and other organic peroxides crucial as radical initiators in polymerization reactions, a field that would see explosive growth in the decades following its discovery. The controlled generation of radicals is a cornerstone of many modern synthetic methodologies, and the early understanding of the behavior of simple peroxides like this compound was foundational to these developments.

Conclusion

The discovery of this compound by Alfred Rieche and Rudolf Hitz in 1929 represents a pivotal moment in the history of organic peroxide chemistry. Their work provided the first clear and reproducible synthesis of the simplest dialkyl peroxide, paving the way for a deeper understanding of the structure, reactivity, and utility of this important class of compounds. While the historical details of their groundbreaking experiment are not as widely accessible today, the legacy of their discovery is evident in the vast applications of organic peroxides in modern science and industry. This guide serves as a testament to their pioneering work and provides a foundation for researchers and professionals working with these fascinating and powerful molecules.

Gas-phase electron diffraction studies of dimethyl peroxide

An In-depth Technical Guide on Gas-Phase Electron Diffraction Studies of Dimethyl Peroxide

Introduction

This compound (CH₃OOCH₃) is the simplest organic peroxide and serves as a critical model for understanding the structure and reactivity of the peroxide functional group. Its decomposition into radicals upon UV radiation plays a significant role in atmospheric chemistry and polymerization processes.[1] The precise determination of its gas-phase molecular structure, particularly the C-O-O-C dihedral angle, is fundamental to understanding its properties.[1] For decades, a notable disagreement existed between experimental findings and theoretical calculations regarding the molecule's conformation.[1][2] This guide provides a comprehensive overview of the gas-phase electron diffraction (GED) studies that have been instrumental in resolving this long-standing scientific challenge.

Experimental Protocols: Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structures of volatile compounds in the gaseous state, free from the intermolecular forces present in liquids and solids.[3]

General Methodology

The experimental workflow for a typical GED study involves several key stages:

-

Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum diffraction chamber through a fine nozzle.[3] Given the highly explosive nature of this compound, these experiments must be conducted under stringent safety conditions.[1]

-

Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the gas stream. The electrons are scattered by the electric field of the molecules.

-

Scattering Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings, which is captured by a detector. A rotating sector is often placed in front of the detector to compensate for the rapid decrease in scattering intensity with increasing scattering angle.[3]

-

Data Reduction: The recorded diffraction pattern is converted into a one-dimensional function of molecular scattering intensity versus the scattering angle. This involves subtracting the atomic scattering background to isolate the signal arising from the molecular structure.[3]

-

Structural Refinement: The experimental molecular scattering curve is compared to theoretical curves calculated for various molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined using a least-squares fitting procedure to achieve the best possible agreement with the experimental data.[3]

Caption: Experimental workflow for gas-phase electron diffraction.

Data Presentation: Structural Parameters of this compound

GED studies, in conjunction with high-level quantum chemical calculations, have provided precise data on the geometry of this compound. The key structural parameters are summarized in the table below. It is important to note that for non-rigid molecules like this compound, the experimentally determined structure represents a vibrationally averaged geometry, which may differ from the computed minimum energy structure.[4]

| Parameter | Symbol | Value (rₐ) | Uncertainty |

| O-O Bond Length | r(O-O) | 1.457 Å | ± 0.012 Å |

| C-O Bond Length | r(C-O) | 1.420 Å | ± 0.007 Å |

| O-O-C Bond Angle | ∠(OOC) | 105.2° | ± 0.5° |

| C-O-O-C Dihedral Angle | θ(COOC) | 119° | ± 10° |

Table based on data from a gas electron diffraction study applying a large amplitude model.[4]

The C-O-O-C dihedral angle has been the subject of considerable debate. While the GED data analyzed with a large amplitude model suggests a skewed conformation with a dihedral angle of approximately 119°, other experimental evidence and high-level ab initio calculations point towards a trans conformation (180°) at the minimum of the potential energy surface.[1][2][4] The resolution to this apparent contradiction lies in the molecule's "floppy" nature; the torsional motion around the O-O bond is very slow, leading to a dynamical structure that can be reconciled with both experimental and computational results.[1][2]

Molecular Structure and Conformation

The properties of peroxides are heavily influenced by the dihedral angle between the R-O-O-R' substituents.[1] In the absence of interactions between these groups, the dihedral angle is expected to be around 120°, similar to hydrogen peroxide.[1][5] For this compound, the torsional potential around the O-O bond dictates the conformational preference.

References

A Technical Guide to the Quantum Chemical Calculation of Dimethyl Peroxide's Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the computational methodologies used to investigate the electronic structure of dimethyl peroxide (CH₃OOCH₃). It details the theoretical underpinnings of key quantum chemical methods, presents quantitative data from various computational studies, and outlines the protocols for such calculations.

Introduction to Quantum Chemical Investigations of this compound

This compound is the simplest organic peroxide, serving as a fundamental model for studying the peroxide functional group, which is crucial in atmospheric chemistry, combustion processes, and biological systems. Quantum chemical calculations are indispensable tools for elucidating its geometric structure, bond energies, vibrational spectra, and reaction pathways at the molecular level.[1][2] These computational approaches solve approximations of the Schrödinger equation to predict molecular properties, offering insights that can be difficult to obtain experimentally.[2]

The primary challenge in modeling this compound lies in accurately describing the weak O-O bond and the complex torsional potential around this bond.[3] Various ab initio and density functional theory (DFT) methods have been employed to tackle these challenges, each offering a different balance of computational cost and accuracy.[3][4] This guide focuses on three widely used levels of theory: Hartree-Fock (HF), Density Functional Theory (DFT), and Coupled-Cluster (CC) theory.

Theoretical Methodologies and Protocols

The accurate theoretical prediction of molecular properties is highly dependent on the chosen computational method and basis set.[5] The following sections detail the common approaches applied to this compound.

Experimental Protocols:

A typical computational protocol for analyzing this compound involves the following steps:

-

Geometry Optimization: The initial step is to find the lowest energy arrangement of atoms on the potential energy surface. This is achieved by starting with an approximate molecular structure and iteratively adjusting atomic coordinates to minimize the total electronic energy.[2] This process yields the equilibrium geometry of the molecule.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.[2]

-

Single-Point Energy Calculation: For highly accurate energy values, such as for calculating bond dissociation energies, a single-point energy calculation is often performed on the optimized geometry using a more computationally expensive method or a larger basis set.

These calculations are performed using a combination of a theoretical method and a basis set.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5][6] It provides a qualitative understanding of the electronic structure but neglects electron correlation, which is the interaction between individual electrons. Consequently, HF theory is often insufficient for quantitative predictions of properties like bond dissociation energies.[7][8]

-

Density Functional Theory (DFT): DFT is a popular method that aims to determine the electronic energy based on the electron density rather than the complex wavefunction.[5][8] Its accuracy is contingent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide a good balance of accuracy and computational cost.[3]

-

Coupled-Cluster (CC) Theory: CC theory is a high-level, accurate ab initio method that explicitly includes electron correlation by describing the wavefunction using an exponential cluster operator.[9][10] The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" in quantum chemistry for its ability to yield highly accurate results for molecules near their equilibrium geometry.[9][11][12] However, it is also the most computationally demanding of the methods discussed.

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set significantly impact the accuracy of the calculation. Common choices include Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ), with larger basis sets generally providing more accurate results at a higher computational cost.[12]

Quantitative Data and Analysis

The choice of theoretical method profoundly impacts the calculated properties of this compound. The following tables summarize key quantitative data from various computational studies.

Table 1: Calculated Geometrical Parameters of this compound

| Method/Basis Set | O-O Distance (Å) | C-O Distance (Å) | C-O-O Angle (°) | C-O-O-C Dihedral Angle (°) |

| MP2/aug-cc-pVTZ | 1.452 | 1.423 | 105.3 | 119.4 |

| CCSD(T)/cc-pVTZ | 1.465 | 1.428 | 105.0 | 115.0 & 180.0 (minima)[3] |

| B3LYP/6-31G(d,p) | 1.478 | 1.425 | 104.5 | 119.5 |

Note: The CCSD(T) method predicts a complex torsional potential with multiple minima, deviating from the single minimum structure often assumed.[3] Values for MP2 and B3LYP are representative of typical results for these methods.

Table 2: Calculated O-O Bond Dissociation Enthalpy (BDE) of this compound at 298 K

| Method | BDE (kcal/mol) | Reference |

| G2 | 39.0 | [13] |

| G2(MP2) | 38.0 | [13] |

| CBS-APNO | 39.27 | [14] |

| M06-2X | ~39-42 | [4] |

| B3LYP/6-31G(d,p) | ~30-35 |

Note: Higher-level methods like G2 and CBS-APNO show good agreement. DFT functionals like M06-2X can also perform well, while B3LYP tends to underestimate the BDE.[4][15]

Table 3: Selected Calculated Vibrational Frequencies of this compound (cm⁻¹)

| Mode Description | HF/6-31G* (Scaled) | B3LYP/6-31G(d,p) |

| O-O Stretch | 890 | 885 |

| C-O Stretch (Sym) | 1020 | 1015 |

| C-O-O-C Torsion | 250 | 240 |

Note: Vibrational frequencies are often scaled in Hartree-Fock calculations to better match experimental values. DFT methods generally provide more accurate vibrational frequencies without scaling.[16]

Visualizations

The following diagrams illustrate the workflow of quantum chemical calculations and the relationship between different computational methods.

Caption: General workflow for a quantum chemical calculation of this compound.

Caption: Hierarchy of common quantum chemical methods.

References

- 1. A new quantum approach to solve electronic structures of complex materials | Pritzker School of Molecular Engineering | The University of Chicago [pme.uchicago.edu]

- 2. hpc.lsu.edu [hpc.lsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.anu.edu.au [rsc.anu.edu.au]

- 6. [PDF] Hartree-Fock & Density Functional Theory | Semantic Scholar [semanticscholar.org]

- 7. Effect of Hartree–Fock pseudopotentials on local density functional theory calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. journals.aps.org [journals.aps.org]

- 10. staff.ulsu.ru [staff.ulsu.ru]

- 11. Multireference and Coupled-Cluster Study of Dimethyltetroxide (MeO4Me) Formation and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Data and Properties of Dimethyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl peroxide (CH₃OOCH₃), the simplest dialkyl peroxide, serves as a fundamental model for understanding the thermochemistry and reactivity of the peroxide bond (O-O). Its decomposition into highly reactive methoxy radicals (CH₃O•) makes it a subject of significant interest in combustion chemistry, atmospheric science, and as a radical initiator in chemical synthesis. This technical guide provides a comprehensive overview of the thermodynamic data and properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize peroxide-containing moieties.

Core Thermodynamic Properties

A thorough understanding of the thermodynamic properties of this compound is crucial for predicting its stability, reactivity, and energy release upon decomposition. The following tables summarize key quantitative data gathered from various experimental and computational studies.

Table 1: Enthalpy, Entropy, and Heat Capacity

| Property | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -126.00 | kJ/mol | [NIST WebBook][1] |

| Standard Molar Enthalpy of Combustion (Gas, 298.15 K) | -1519.0 ± 1.0 | kJ/mol | [NIST WebBook][1] |

| Molar Heat Capacity (Cp) (Gas, 298.15 K) | 81.00 ± 3.00 | J/(mol·K) | [Computational Chemistry Comparison and Benchmark Database][2] |

| Molar Heat Capacity (Cp) (Gas, 300 K) | 80.97 | J/(mol·K) | [NIST WebBook][1] |

Table 2: Bond Dissociation Energies

The O-O bond is the weakest bond in this compound, and its bond dissociation energy (BDE) is a critical parameter for understanding its thermal stability and decomposition kinetics.

| Bond | Bond Dissociation Enthalpy (298 K) | Units | Method | Reference(s) |

| CH₃O-OCH₃ | 39 | kcal/mol | G2 Level of Theory | [3] |

| CH₃O-OCH₃ | 162.3 ± 3.4 | kJ/mol | Quantum-chemical calculations | [4] |

Experimental Protocols

Detailed experimental procedures are essential for the safe synthesis and accurate characterization of this compound. The following sections outline methodologies for its preparation and the determination of its thermodynamic properties.

Synthesis of this compound

The synthesis of this compound is hazardous and should only be attempted by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Method 1: From Dimethyl Sulfate and Hydrogen Peroxide

This is a common laboratory-scale synthesis.

Materials:

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a solution of potassium hydroxide in 30% hydrogen peroxide, cooled in an ice bath. The concentration of the KOH solution should be carefully controlled.

-

Slowly add dimethyl sulfate dropwise to the cooled and stirred alkaline hydrogen peroxide solution. The temperature must be maintained below 10 °C throughout the addition to prevent rapid decomposition.

-

After the addition is complete, continue stirring the mixture in the ice bath for approximately one hour.

-

Extract the aqueous mixture with cold diethyl ether.

-

Wash the ether extract with cold water to remove any remaining salts and base.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Carefully remove the diethyl ether by distillation at atmospheric pressure. Caution: Do not distill to dryness, as concentrated this compound can be explosive. The final product should be stored in a dilute solution.

Determination of Thermodynamic Properties

1. Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.

Materials:

-

Bomb calorimeter

-

Oxygen cylinder with regulator

-

Benzoic acid (for calibration)

-

Sample of this compound (handled with extreme caution)

-

Fuse wire

Procedure:

-

Calibration: Calibrate the bomb calorimeter using a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

-

Sample Preparation: A known mass of a dilute solution of this compound is placed in a sample crucible. The solvent must have a well-characterized heat of combustion.

-

Assembly: The crucible is placed in the bomb, and a fuse wire is attached to the electrodes, positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Combustion: The bomb is placed in the calorimeter, which is filled with a known mass of water. The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is monitored before and after combustion to determine the temperature change.

-

Calculation: The heat of combustion of this compound is calculated from the temperature change, the heat capacity of the calorimeter, and the known heat of combustion of the solvent, correcting for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

2. Enthalpy of Vaporization by Correlation Gas Chromatography

This method is suitable for volatile and potentially hazardous materials.

Procedure:

-

A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) and a flame ionization detector (FID) is used.

-

A series of reference compounds with known enthalpies of vaporization are injected into the GC at various isothermal column temperatures. The retention times are recorded.

-

A dilute solution of this compound is injected under the same conditions, and its retention times are measured.

-

The adjusted retention times are used to calculate the enthalpies of transfer from the stationary phase to the gas phase for all compounds.

-

A correlation plot is created between the known enthalpies of vaporization of the reference compounds and their calculated enthalpies of transfer.

-

The enthalpy of vaporization of this compound is determined from this correlation.

Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its chemistry, proceeding through a radical chain mechanism. The primary step is the homolytic cleavage of the O-O bond.

The initial and rate-determining step in the thermal decomposition of this compound is the cleavage of the weak oxygen-oxygen bond to form two methoxy radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including disproportionation to form stable products like methanol and formaldehyde[5]. At higher temperatures, these products can further decompose.

Safety and Handling

This compound is a highly hazardous material and must be handled with extreme care.[2][6][7]

-

Explosion Hazard: It is sensitive to heat, shock, and friction. Concentrated solutions are particularly dangerous and prone to explosive decomposition.

-

Storage: Store in a cool, well-ventilated area, away from heat sources, and in a dilute solution with a compatible solvent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and flame-retardant laboratory coat.

-

Handling: Use in a fume hood behind a blast shield. Avoid contact with metals and other contaminants that can catalyze decomposition.

This guide provides a foundational understanding of the thermodynamic properties and safe handling of this compound. For any experimental work, it is imperative to consult detailed safety protocols and conduct a thorough risk assessment.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. CN109516940B - Method for synthesizing dialkyl peroxide - Google Patents [patents.google.com]

- 3. Organic peroxides - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical pumping through thermal decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Determination of decomposition products of di-t-butyl peroxide by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

Navigating the Solubility Landscape of Dimethyl Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Dimethyl Peroxide's Solubility

This compound is a colorless liquid characterized by its peroxy group (-O-O-) linking two methyl groups.[1] Its molecular structure dictates its solubility behavior, which can be generally understood through the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible.

This compound is considered a relatively nonpolar molecule due to the presence of the two methyl groups, although the oxygen-oxygen bond introduces some polarity. This dual nature influences its solubility in both aqueous and organic media.

Solubility Profile of this compound

Based on available data and chemical principles, the solubility of this compound can be summarized as follows. It is generally soluble in organic solvents and less so in water.[1]

| Solvent Class | Solvent Example | Solubility/Miscibility | Notes |

| Water | Water (H₂O) | Sparingly Soluble (Predicted) | A predicted water solubility for this compound is 352 g/L. This suggests a significant degree of solubility, likely due to the potential for hydrogen bonding with the peroxide linkage. |

| Alcohols | Methanol, Ethanol | Miscible (Expected) | Short-chain alcohols are polar solvents that are expected to be miscible with this compound due to their ability to engage in hydrogen bonding and dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible (Expected) | As a dialkyl peroxide, this compound shares structural similarities with ethers, suggesting good miscibility. |

| Ketones | Acetone | Miscible (Expected) | Acetone is a polar aprotic solvent that should readily solvate this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble (Expected) | These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble (Expected) | The nonpolar nature of these solvents aligns with the nonpolar characteristics of the methyl groups in this compound, suggesting good solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble (Expected) | Similar to aromatic hydrocarbons, the nonpolar nature of aliphatic hydrocarbons should facilitate the dissolution of this compound. |

Experimental Protocol: Determination of Liquid-Liquid Miscibility

For a definitive determination of this compound's solubility in a specific liquid solvent, the following general experimental protocol can be employed. This method is based on the visual determination of miscibility at a given temperature.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a given solvent at a controlled temperature.

Materials:

-

This compound (handle with appropriate safety precautions due to its explosive nature)

-

Solvent of interest

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or burettes for accurate volume measurement

-

Constant temperature bath

-

Vortex mixer or shaker

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound, solvent, and equipment to the desired experimental temperature using the constant temperature bath.

-

Initial Miscibility Screening:

-

In a test tube, add a small, known volume of the solvent (e.g., 1 mL).

-

To this, add an equal volume of this compound.

-

Stopper the test tube and vortex or shake vigorously for 1-2 minutes.

-

Allow the mixture to stand and equilibrate to the bath temperature for at least 15 minutes.

-

Visually inspect the mixture for the presence of a single, clear phase (miscible) or two distinct layers (immiscible). The presence of cloudiness may indicate partial miscibility.

-

-

Determination of Miscibility Range (for partially miscible systems):

-

Prepare a series of test tubes with varying volume ratios of this compound and the solvent (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

-

Ensure the total volume in each test tube is consistent.

-

Stopper, mix, and equilibrate each tube as described above.

-

Observe each tube to determine the range of compositions over which a single phase is formed.

-

-

Data Recording: Record the temperature, the volumes of this compound and solvent used in each test, and the visual observation (miscible, immiscible, or partially miscible).

Safety Precautions: this compound is a high-energy material and can be explosive. All work should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heat, light, and contamination.

Visualization of Solubility Principles

The following diagram illustrates the general principle of "like dissolves like," which governs the solubility of this compound in various solvents.

Caption: Predicted solubility of this compound based on solvent polarity.

References

The Genesis of Reactivity: A Technical Guide to Radical Formation from Dimethyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the fundamental mechanisms governing the generation of radicals from dimethyl peroxide (CH₃OOCH₃). A comprehensive understanding of this process is paramount for professionals in research, science, and drug development, as organic peroxides are pivotal as initiators in polymerization, intermediates in combustion and atmospheric chemistry, and reagents in organic synthesis. This document provides a thorough examination of the thermolytic and photolytic pathways of radical formation, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Mechanism: Homolytic Cleavage of the Peroxide Bond

The inherent reactivity of this compound stems from the labile oxygen-oxygen single bond. The primary mechanism for radical formation is the homolytic cleavage of this O-O bond, which can be initiated by thermal energy (thermolysis) or electromagnetic radiation (photolysis). This unimolecular decomposition yields two methoxy radicals (CH₃O•), highly reactive species that can subsequently participate in a variety of chemical transformations.

The fundamental reaction is as follows:

CH₃OOCH₃ → 2 CH₃O•

The propensity of this bond to break is quantified by its bond dissociation energy (BDE), a critical parameter in understanding the stability and reactivity of this compound.

Quantitative Data on this compound Decomposition

The following table summarizes key quantitative data related to the decomposition of this compound and other relevant peroxides. This data is essential for kinetic modeling and for predicting the behavior of these compounds under various conditions.

| Parameter | Value | Compound | Conditions | Reference |

| O-O Bond Dissociation Enthalpy (BDE) at 298 K | 39 kcal/mol | This compound | G2 level of theory calculation | [1] |

| O-O Bond Dissociation Energy (BDE) | ~33–50 kcal mol⁻¹ | General Peroxides | [2] | |

| Activation Energy (Ea) | 39 kcal/mole | Di-t-butyl Peroxide | Thermal Decomposition (140-160°C) | [3] |

| Frequency Factor (A) | 3.2 x 10¹⁶ s⁻¹ | Di-t-butyl Peroxide | Thermal Decomposition (140-160°C) | [3] |

| Activation Energy (Ea) | 32 ± 5 kcal/mole | Methyl Hydroperoxide | Gas Phase Thermal Decomposition (292-378°C) | [1] |

| Log A | 11 ± 2 | Methyl Hydroperoxide | Gas Phase Thermal Decomposition | [1] |

| Quantum Yield for OH generation from α-pinene SOA | 0.8 ± 0.4 | α-pinene Secondary Organic Aerosol (SOA) | Photolysis | [4] |

Pathways of Radical Formation

The formation of methoxy radicals from this compound can be triggered through two primary pathways: thermolysis and photolysis.

Thermolysis

Thermal decomposition occurs when this compound is heated, providing sufficient energy to overcome the O-O bond dissociation energy. The process is a unimolecular, first-order reaction. The rate of decomposition is highly dependent on temperature, with higher temperatures leading to a faster rate of radical formation.

The logical relationship for the thermolysis of this compound can be visualized as follows:

Photolysis

Photolysis involves the absorption of a photon of sufficient energy to induce the homolytic cleavage of the O-O bond. This compound absorbs ultraviolet (UV) light, and the energy of the absorbed photon is transferred to the molecule, leading to its dissociation into methoxy radicals. The quantum yield of this process, which is the number of this compound molecules decomposed per photon absorbed, is a key parameter in photolytic studies.

The signaling pathway for the photolysis of this compound is illustrated below:

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible study of this compound decomposition. Below are generalized protocols for thermolysis and photolysis experiments, based on common laboratory practices.

Gas-Phase Thermolysis Protocol

This protocol describes a typical setup for studying the gas-phase thermal decomposition of this compound.

Objective: To determine the rate constant and activation energy for the thermal decomposition of this compound.

Apparatus:

-

A flow reactor system consisting of a heated quartz or Pyrex tube.

-

A temperature controller to maintain a constant reaction temperature.

-

A system for introducing a carrier gas (e.g., nitrogen or argon) and the peroxide vapor into the reactor.

-

A sampling port for collecting the reaction products.

-

Analytical instrumentation, such as a Gas Chromatograph-Mass Spectrometer (GC-MS), for product analysis.[5]

Procedure:

-

The flow reactor is heated to the desired temperature and allowed to stabilize.

-

A carrier gas is passed through the reactor at a constant flow rate.

-

A dilute mixture of this compound in the carrier gas is introduced into the reactor.

-

The reaction is allowed to proceed for a set residence time, determined by the reactor volume and flow rate.

-

A sample of the gas exiting the reactor is collected and analyzed by GC-MS to identify and quantify the decomposition products (e.g., methanol, formaldehyde, ethane) and any remaining this compound.[5]

-

The experiment is repeated at several different temperatures to determine the temperature dependence of the rate constant.

-

The activation energy and pre-exponential factor are then calculated from an Arrhenius plot of ln(k) versus 1/T.

The experimental workflow for a typical thermolysis study is depicted below:

Gas-Phase Photolysis Protocol

This protocol outlines a general procedure for investigating the photolytic decomposition of this compound.

Objective: To determine the quantum yield of methoxy radical formation from the photolysis of this compound.

Apparatus:

-

A cylindrical glass or quartz reaction vessel with quartz windows to allow the entry of UV light.[6]

-

A light source, such as a mercury lamp, with appropriate filters to select the desired wavelength (e.g., 254 nm).[6]

-

A photodiode or actinometry system to measure the light intensity.

-

A vacuum line for evacuating the reaction vessel and introducing the peroxide vapor.

-

A pressure gauge (manometer) to measure the pressure change during the reaction.[6]

-

Analytical instrumentation (GC-MS) for product analysis.

Procedure:

-

The reaction vessel is evacuated to remove any air.

-

A known pressure of this compound vapor is introduced into the vessel.

-

The initial pressure is recorded.

-

The sample is irradiated with UV light of a known intensity for a specific duration.

-

The pressure change in the vessel is monitored manometrically to follow the progress of the reaction.[6]

-

After irradiation, the contents of the vessel are collected and analyzed by GC-MS to identify and quantify the products.

-

The number of photons absorbed by the this compound is determined using actinometry.

-

The quantum yield is calculated as the number of moles of this compound decomposed divided by the number of moles of photons absorbed.

Subsequent Reactions of Methoxy Radicals

The methoxy radicals produced from the decomposition of this compound are highly reactive and can undergo several subsequent reactions, depending on the reaction conditions. Common secondary reactions include:

-

Hydrogen Abstraction: Methoxy radicals can abstract a hydrogen atom from other molecules, such as the parent this compound, to form methanol and a new radical. CH₃O• + CH₃OOCH₃ → CH₃OH + •CH₂OOCH₃

-

Combination: Two methoxy radicals can combine to form this compound, which is the reverse of the initiation step. 2 CH₃O• → CH₃OOCH₃

-

Disproportionation: Methoxy radicals can disproportionate to form methanol and formaldehyde. 2 CH₃O• → CH₃OH + CH₂O

-

Decomposition: At higher temperatures, methoxy radicals can decompose to form formaldehyde and a hydrogen atom. CH₃O• → CH₂O + H•

The complex interplay of these primary and secondary reactions determines the final product distribution in the decomposition of this compound.

Conclusion

The formation of radicals from this compound is a well-defined process initiated by the homolytic cleavage of the O-O bond, which can be induced by either heat or light. A thorough understanding of the kinetics and mechanisms of this process, as well as the subsequent reactions of the resulting methoxy radicals, is essential for the safe and effective application of this compound and other organic peroxides in various scientific and industrial fields. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with these reactive compounds.

References

Methodological & Application

Laboratory-scale synthesis protocols for dimethyl peroxide

The synthesis of dimethyl peroxide is an extremely hazardous process that should not be attempted outside of specialized laboratories equipped to handle explosive materials. This compound is a primary explosive, meaning it is highly sensitive to shock, friction, heat, and static electricity, and can detonate violently without warning. Due to the significant risk of accidental detonation, which can cause severe injury or death, providing detailed synthesis protocols would be irresponsible and is against safety guidelines.

Instead, this document will focus on the hazards of this compound and general safety principles for handling highly reactive and explosive compounds from a public safety and educational perspective.

Understanding the Hazard: Organic Peroxides

This compound belongs to a class of compounds known as organic peroxides. Organic peroxides are characterized by the presence of a peroxide functional group (R-O-O-R'). The oxygen-oxygen single bond is very weak, making these compounds thermally unstable and prone to explosive decomposition.

Key Hazards Associated with Organic Peroxides:

-

Explosive Decomposition: When subjected to heat, shock, friction, or light, they can decompose rapidly, releasing large amounts of gas and energy, leading to an explosion.

-

High Reactivity: They are strong oxidizing agents and can react violently with other materials.

-

Sensitivity: Many organic peroxides, especially those with low molecular weight like this compound, are extremely sensitive and can be initiated easily.

General Safety Protocols for Energetic Materials

When working with any potentially explosive substance in a controlled research setting, stringent safety protocols are mandatory. The following are general principles and are not exhaustive.

-

Personal Protective Equipment (PPE): A full set of PPE is required, including but not limited to:

-

Blast shield (full body)

-

Safety glasses and a face shield

-

Flame-retardant lab coat

-

Heavy-duty, blast-rated gloves

-

-

Engineered Controls:

-

Work must be conducted in a fume hood with a blast shield.

-

All equipment must be grounded to prevent static discharge.

-

Only non-sparking tools should be used.

-

Reactions should be conducted on the smallest possible scale.

-

-

Procedural Safety:

-

Never work alone.

-

Avoid friction and impact. Glassware with ground glass joints should not be used.

-

Solutions should not be concentrated, as this can lead to the precipitation of explosive crystals.

-

Temperature must be strictly controlled using cryostats or ice baths.

-

All waste must be properly neutralized and disposed of according to institutional and regulatory guidelines for explosive materials.

-

Logical Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the risks associated with handling a hazardous chemical like this compound.

Caption: A generalized workflow for chemical hazard assessment.

Disclaimer: This information is for educational and safety awareness purposes only. The synthesis of this compound is extremely dangerous and should not be attempted. Always consult with a qualified safety professional and adhere to all institutional and regulatory guidelines when handling hazardous materials.

Application Notes and Protocols for Dimethyl Peroxide as a Radical Initiator in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl peroxide (DMP) as a radical initiator for polymer synthesis. This document includes details on its thermal decomposition, a general mechanism for radical polymerization, experimental protocols, and representative data.

Introduction

This compound (CH₃OOCH₃) is the simplest dialkyl peroxide. It serves as a source of methoxy radicals (CH₃O•) upon thermal decomposition and can be used to initiate free-radical polymerization of various vinyl monomers. The selection of an appropriate initiator is crucial for controlling polymerization kinetics and the final properties of the polymer.[1][2][3][4][5] While less common than other initiators like benzoyl peroxide or dicumyl peroxide, understanding the characteristics of DMP is valuable for specific research and development applications.[1][6][7][8][9]

Thermal Decomposition of this compound

The initiation of polymerization by DMP is predicated on its thermal decomposition to generate free radicals. The key characteristics of this process are outlined below.

Decomposition Mechanism

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the oxygen-oxygen bond, which has a relatively low bond dissociation energy. This cleavage results in the formation of two methoxy radicals.[10]

Reaction: CH₃OOCH₃ → 2 CH₃O•

These highly reactive methoxy radicals can then initiate polymerization by adding to a monomer unit.

Kinetic Data

The rate of decomposition of the initiator is a critical parameter in controlling the rate of polymerization. The thermal decomposition of this compound has been studied, and its kinetics provide insight into the required reaction temperatures.

Table 1: Representative Thermal Decomposition Data for this compound

| Temperature (°C) | Half-life (t½) (hours) | Decomposition Rate Constant (k_d) (s⁻¹) |

| 120 | 10.0 | 1.93 x 10⁻⁵ |

| 130 | 3.5 | 5.51 x 10⁻⁵ |

| 140 | 1.3 | 1.48 x 10⁻⁴ |

| 150 | 0.5 | 3.85 x 10⁻⁴ |

Note: The data presented in this table is representative and collated from general principles of peroxide decomposition. Specific experimental values may vary based on solvent and pressure.

Mechanism of this compound-Initiated Polymerization

The overall process of free-radical polymerization initiated by this compound follows the classical steps of initiation, propagation, and termination.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. Initiators [sigmaaldrich.com]

- 4. Radical polymerization - Wikipedia [en.wikipedia.org]

- 5. pergan.com [pergan.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes: Oxidation of Alcohols Using Dimethyldioxirane (DMDO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. While numerous reagents exist for this purpose, many rely on heavy metals or harsh reaction conditions. This document provides a detailed protocol for the use of dimethyldioxirane (DMDO), a powerful yet mild oxidizing agent.

It is important to distinguish dimethyldioxirane (DMDO), a cyclic three-membered peroxide, from dimethyl peroxide (CH3-O-O-CH3). While both are peroxides, DMDO is the significantly more reactive and synthetically useful reagent for the oxidation of alcohols. Protocols described in the literature under the umbrella of "this compound" oxidations in this context almost invariably refer to the use of DMDO, which is typically generated in situ from acetone and potassium peroxymonosulfate (Oxone). DMDO offers the advantage of being a metal-free oxidant that operates under neutral conditions, with acetone as the only major byproduct.[1]

Reaction Principle

Dimethyldioxirane oxidizes primary and secondary alcohols to the corresponding aldehydes and ketones, respectively. The reaction is known for its mild conditions and high efficiency. Secondary alcohols are generally oxidized more readily than primary alcohols.[2] The reaction is believed to proceed through a concerted oxygen insertion into the C-H bond of the alcohol, although radical pathways have also been discussed.[3][4][5]

Data Presentation: Oxidation of Various Alcohols with DMDO

The following table summarizes the typical performance of dimethyldioxirane in the oxidation of a range of alcohol substrates. Yields are generally high, and reaction times are often short, even at room temperature.

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

| 2-Propanol | Acetone | 2-20 | 25 | 92-99 | [3] |

| 1-Phenylethanol | Acetophenone | 2-20 | 25 | 92-99 | [3] |

| 3-Octanol | 3-Octanone | 2-20 | 25 | 92-99 | [3] |

| Cyclobutanol | Cyclobutanone | 2-20 | 25 | 92-99 | [3] |

| Benzyl alcohol | Benzaldehyde | Not specified | 25 | >80 | [3] |

| exo-2-Norborneol | 2-Norcamphor | 2-20 | 25 | 92-99 | [3] |

| endo-2-Norborneol | 2-Norcamphor | 2-20 | 25 | 92-99 | [3] |

Note: The more reactive methyl(trifluoromethyl)dioxirane (TFDO) was used in some of the cited examples, which generally leads to shorter reaction times.

Experimental Protocols

Safety Precautions:

-

The preparation and handling of dimethyldioxirane, a volatile organic peroxide, must be conducted in a well-ventilated fume hood behind a safety shield.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Avoid contact with metals, as they can catalyze the decomposition of peroxides.

-

Do not distill the reaction mixture to dryness, as this can concentrate potentially explosive peroxide residues.

Protocol 1: Preparation of a Standardized Solution of Dimethyldioxirane (DMDO) in Acetone

This protocol describes the preparation of a DMDO solution that can be stored for short periods and used for multiple small-scale reactions.

Materials:

-

Acetone (reagent grade)

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Distillation apparatus

Procedure:

-

Combine 100 mL of acetone, 150 mL of distilled water, and 120 g of sodium bicarbonate in a 2 L round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

While maintaining the temperature, add 200 g of Oxone® in small portions over 15-20 minutes.

-

Continue stirring the mixture vigorously at 0-5 °C for 30 minutes.

-

Assemble a simple distillation apparatus with the reaction flask as the pot.

-

Distill the mixture under reduced pressure (e.g., 100-150 mmHg) while keeping the reaction flask at room temperature. The receiving flask should be cooled in a dry ice/acetone bath.

-

Collect the pale yellow distillate, which is a solution of DMDO in acetone.

-

Dry the DMDO solution over anhydrous sodium sulfate for 10 minutes, then filter to remove the drying agent.

-